molecular formula C32H27ClN4O3S B2691064 9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide CAS No. 443671-06-5

9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide

Cat. No.: B2691064
CAS No.: 443671-06-5
M. Wt: 583.1
InChI Key: WHVAPBQDNBSDJO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzimidazole-quinazoline core, a sulfanyl group attached to a chlorophenyl ring, and a dimethoxyphenyl group attached via an ethyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole-quinazoline core would likely contribute significantly to the compound’s overall shape and electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Chemical Synthesis and Transformation

  • The compound is involved in chemical reactions such as the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through intermediates like isocyanate carboxamide (Azizian et al., 2000).
  • It can be synthesized through reactions involving primary amines, leading to compounds with potential cytotoxic properties (Deady et al., 2003).

Agricultural Applications

  • In agriculture, related compounds like carbendazim and tebuconazole are used for the prevention and control of fungal diseases, and nanoparticles can modify their release profiles (Campos et al., 2015).

Biomedical Research

  • Certain derivatives of the compound have shown significant anticancer activity in studies on HT29 and HCT116 cell lines (Nowak et al., 2015).
  • It is also explored in the synthesis of compounds with potential hypotensive activities (Eguchi et al., 1991).

Antiviral and Antimicrobial Properties

  • Some derivatives demonstrate antiviral activity against various DNA- and RNA-viruses (Gütschow et al., 1995).
  • They have also been studied for their antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).

Electrophysiological Activity

  • Some N-substituted derivatives show promise as selective class III agents for cardiac electrophysiological activity (Morgan et al., 1990).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological targets through a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and van der Waals interactions .

Properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27ClN4O3S/c1-39-28-13-10-20(17-29(28)40-2)14-15-34-31(38)22-11-12-24-26(18-22)36-32(41-19-21-6-5-7-23(33)16-21)37-27-9-4-3-8-25(27)35-30(24)37/h3-13,16-18H,14-15,19H2,1-2H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVAPBQDNBSDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=CC=C6)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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